N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide
CAS No.: 393874-78-7
Cat. No.: VC4528529
Molecular Formula: C26H28BrN7O3S3
Molecular Weight: 662.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393874-78-7 |
|---|---|
| Molecular Formula | C26H28BrN7O3S3 |
| Molecular Weight | 662.64 |
| IUPAC Name | N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide |
| Standard InChI | InChI=1S/C26H28BrN7O3S3/c1-3-5-14-37-20-12-6-17(7-13-20)23(36)28-15-21-30-32-25(34(21)19-10-8-18(27)9-11-19)39-16-22(35)29-24-31-33-26(40-24)38-4-2/h6-13H,3-5,14-16H2,1-2H3,(H,28,36)(H,29,31,35) |
| Standard InChI Key | LQJRIFXXJPOGCA-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NN=C(S4)SCC |
Introduction
The compound N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide is a complex organic molecule that incorporates several pharmacophores, including a 1,3,4-thiadiazole ring, a 1,2,4-triazole ring, and a benzamide moiety. This compound is not directly referenced in the provided search results, but its structural components suggest potential biological activities similar to those of related compounds.
Structural Components and Their Significance
-
1,3,4-Thiadiazole Ring: This ring system is known for its diverse biological activities, including antimicrobial, anticancer, and anthelmintic properties .
-
1,2,4-Triazole Ring: Triazoles are important in medicinal chemistry due to their antibacterial, antifungal, and anticancer activities .
-
Benzamide Moiety: Benzamides are often used in pharmaceuticals for their therapeutic effects, including antipsychotic and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, including the formation of the thiadiazole and triazole rings, followed by the incorporation of the benzamide moiety. Characterization would involve spectroscopic techniques like NMR and mass spectrometry to confirm the structure.
Comparison with Related Compounds
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-pyrrolidin-1-ylsulfonylbenzamide | 723.7 g/mol | Potential antimicrobial/anticancer |
| (4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | 394.3 g/mol | Unknown for this specific compound |
| 5-([1,1’-biphenyl]-4-yl)-N-(2-nitrobenzylidene)-1,3,4-thiadiazol-2-amine | 386.43 g/mol | Anthelmintic and anticancer potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume